(2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide
Overview
Description
(2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide typically involves multi-step organic reactionsThe final step involves the formation of the cyano group and the prop-2-enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
tert-Butyl carbamate: A compound with a similar carbamate structure
Uniqueness
What sets (2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
(E)-2-cyano-N-(1-phenylethyl)-3-[1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N3O/c1-19(21-9-3-2-4-10-21)33-27(35)22(16-32)15-23-18-34(26-13-6-5-12-25(23)26)17-20-8-7-11-24(14-20)28(29,30)31/h2-15,18-19H,17H2,1H3,(H,33,35)/b22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCKRSUBGNLGDM-PXLXIMEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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